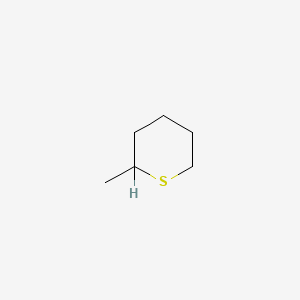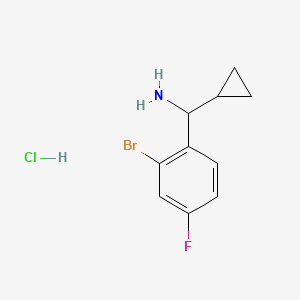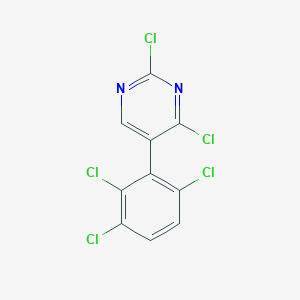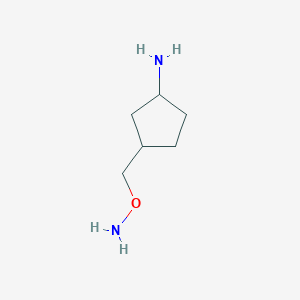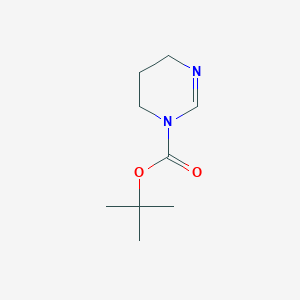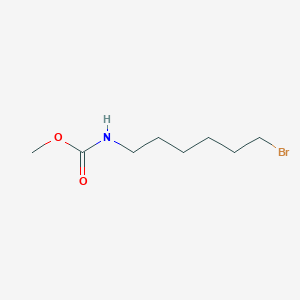
Methyl (6-bromohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-bromohexyl)carbamate is an organic compound with the molecular formula C8H16BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a hexyl chain, which is further connected to a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (6-bromohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of dimethyl carbonate as a carbamoylating agent, reacting with 6-bromohexylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, has been reported to improve the selectivity and yield of the desired product . These methods are designed to minimize the use of hazardous reagents and reduce energy consumption, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates with different functional groups replacing the bromine atom.
Hydrolysis: The primary products are 6-bromohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing. Its ability to release active amines upon hydrolysis makes it a candidate for targeted drug delivery.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
Wirkmechanismus
The mechanism of action of methyl (6-bromohexyl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted carbamates. The bromine atom acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This mechanism is similar to that of other carbamate-based inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (6-bromohexyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (6-bromoheptyl)carbamate: Similar structure but with a heptyl chain instead of a hexyl chain.
Uniqueness
Methyl (6-bromohexyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The hexyl chain length also influences its physical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H16BrNO2 |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


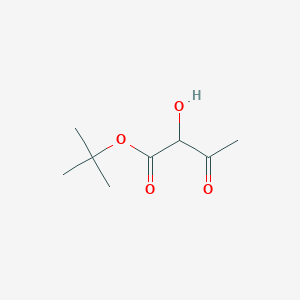
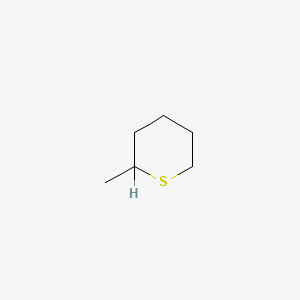
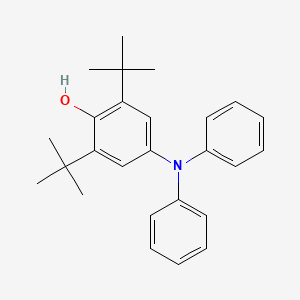
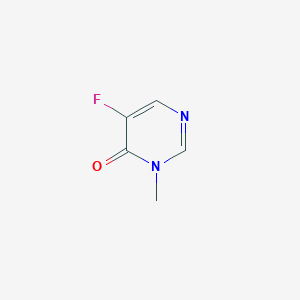
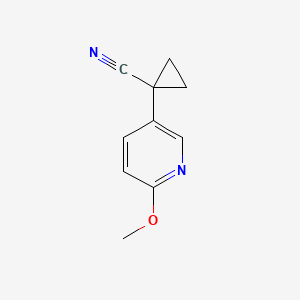


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
